6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic compound belonging to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b][1,2,4]triazine core fused with a naphthalen-1-ylmethylidene group and a tert-butyl substituent
Preparation Methods
The synthesis of 6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-ylmethylidene group, using reagents such as halogens or nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or modified triazolotriazine derivatives.
Scientific Research Applications
6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. .
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new treatments for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6-tert-butyl-8-{[(E)-naphthalen-1-ylmethylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one include other triazolotriazine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. Some examples include:
- 6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- 6-tert-butyl-8-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-naphthalen-1-ylmethylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-19(2,3)16-17(26)25(18-22-20-12-24(18)23-16)21-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-12H,1-3H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGIEMGFHTQHM-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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